molecular formula C22H28N2O B074361 alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile CAS No. 1241-65-2

alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile

Cat. No. B074361
CAS RN: 1241-65-2
M. Wt: 336.5 g/mol
InChI Key: VNUYADCWVCUHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, also known as BMS-195614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of naphthaleneacetonitriles and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves its binding to tubulin, a protein that plays a crucial role in cell division. alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile inhibits the polymerization of tubulin, leading to the disruption of microtubule formation and cell division. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells.

Biochemical And Physiological Effects

Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cytokinesis, and inhibit tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile in lab experiments is its high purity and high yield. This makes it easier to obtain reliable results and to conduct experiments with consistency. However, one of the limitations of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several possible future directions for research on alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile. One possible direction is to investigate its potential as a treatment for cancer and other diseases. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to explore the potential of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile for use in combination with other drugs or therapies, in order to enhance its effectiveness.

Synthesis Methods

The synthesis of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves the reaction of 1-naphthaleneacetonitrile with sec-butyl lithium, followed by the addition of 2-(morpholino) ethyl chloride. The resulting product is then purified using column chromatography. This method has been found to yield high purity and high yield of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile.

Scientific Research Applications

Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cytokinesis, induction of apoptosis, and inhibition of tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.

properties

CAS RN

1241-65-2

Product Name

alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile

InChI

InChI=1S/C22H28N2O/c1-3-18(2)22(17-23,11-12-24-13-15-25-16-14-24)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,18H,3,11-16H2,1-2H3

InChI Key

VNUYADCWVCUHBG-UHFFFAOYSA-N

SMILES

CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32

synonyms

α-(1-Methylpropyl)-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile

Origin of Product

United States

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